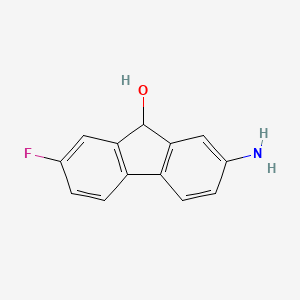
2-Amino-7-fluoro-9h-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-fluoro-9h-fluoren-9-ol is a chemical compound that belongs to the class of fluorenols It is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 7-position, and a hydroxyl group at the 9-position of the fluorene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-9h-fluoren-9-ol typically involves the introduction of the amino and fluorine groups onto the fluorenol backbone. One common method involves the reaction of 7-fluoro-9h-fluoren-9-one with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-fluoro-9h-fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 7-fluoro-9h-fluoren-9-one.
Reduction: Formation of 2-amino-7-fluorofluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-7-fluoro-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The exact mechanism of action of 2-Amino-7-fluoro-9h-fluoren-9-ol is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Its unique structural features, such as the presence of the amino and fluorine groups, may contribute to its biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ol: Lacks the amino and fluorine groups, making it less versatile in terms of chemical reactivity and biological activity.
7-Fluoro-9h-fluoren-9-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2-Amino-9h-fluoren-9-ol: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Uniqueness
2-Amino-7-fluoro-9h-fluoren-9-ol is unique due to the combination of the amino, fluorine, and hydroxyl groups on the fluorenol backbone. This unique combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
6967-15-3 |
|---|---|
Molecular Formula |
C13H10FNO |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
2-amino-7-fluoro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H10FNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H,15H2 |
InChI Key |
BGFFFJLXOCGNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(C3=C2C=CC(=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


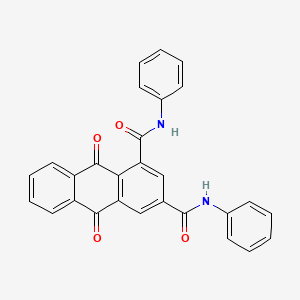
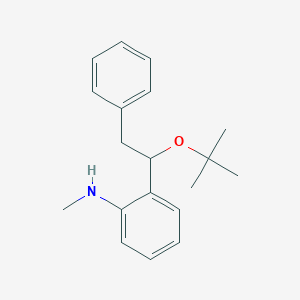
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
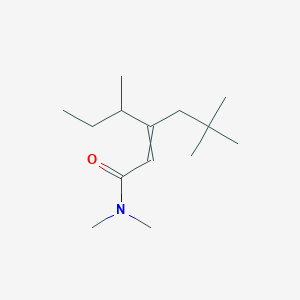
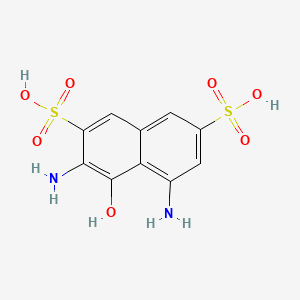
![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)
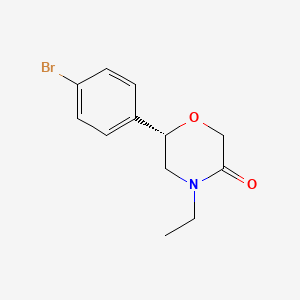

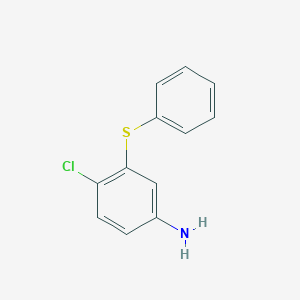
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)
![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)
